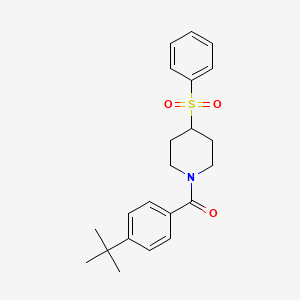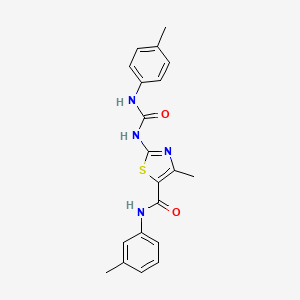![molecular formula C18H17FN6 B2478432 3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile CAS No. 2380081-40-1](/img/structure/B2478432.png)
3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorine atom, a benzonitrile group, and a pyrrolo[3,2-d]pyrimidine moiety, making it a valuable subject for studies in medicinal chemistry and pharmacology.
Wirkmechanismus
Target of Action
The primary target of this compound is Protein Kinase B (PKB or Akt) . PKB is a key downstream component in the phosphatidylinositol-3 kinase (PI3K) signaling pathway . It plays an important role in intracellular signaling pathways regulating growth and survival .
Mode of Action
The compound acts as an ATP-competitive inhibitor, providing nano-molar inhibition with significant selectivity for PKB over the closely related kinase PKA . The binding of this compound to PKB promotes the inhibition of the kinase .
Biochemical Pathways
The compound affects the PI3K-PKB signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The compound’s interaction with PKB disrupts this pathway, affecting several downstream effects .
Pharmacokinetics
The compound has been found to be orally bioavailable . Compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent identified this compound as a potent and orally bioavailable inhibitor of PKB .
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Biochemische Analyse
Biochemical Properties
3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile, as a pyrrolopyrimidine derivative, may interact with various enzymes and proteins within biochemical reactions. Pyrrolopyrimidines have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that 3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile may also interact with these receptors, influencing their function and the biochemical reactions they are involved in.
Cellular Effects
The cellular effects of 3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile are likely to be diverse, given the broad range of activities associated with pyrrolopyrimidines . For instance, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound could potentially inhibit cell proliferation and induce apoptosis in certain cancer cells .
Molecular Mechanism
Based on its structural similarity to other pyrrolopyrimidines, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it might inhibit FGFRs, thereby disrupting downstream signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile typically involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidine core and subsequent functionalization. One common method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the pyrrolo ring . This process is efficient and yields the desired pyrrolo[3,2-d]pyrimidine system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules make it useful for studying cellular processes and enzyme functions.
Industry: The compound’s unique properties make it valuable for developing new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (Akt) and have shown promise in cancer therapy.
1H-pyrrolo[2,3-b]pyridine derivatives:
Uniqueness
3-fluoro-4-[(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)methyl]benzonitrile stands out due to its unique combination of a fluorine atom, a benzonitrile group, and a pyrrolo[3,2-d]pyrimidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
3-fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6/c19-15-9-13(10-20)1-2-14(15)11-24-5-7-25(8-6-24)18-17-16(3-4-21-17)22-12-23-18/h1-4,9,12,21H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLPOIMGJBWSXJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=C(C=C2)C#N)F)C3=NC=NC4=C3NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-4-(4-methoxyphenyl)-6-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2478354.png)
![8-(3-ethoxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478355.png)

![4-tert-butyl-N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2478358.png)
![Methyl 2-(benzylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2478359.png)
![1-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine](/img/structure/B2478360.png)
![4-fluoro-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzene-1-sulfonamide](/img/structure/B2478361.png)
![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2478366.png)
![1-(4-fluorophenyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide](/img/structure/B2478367.png)


